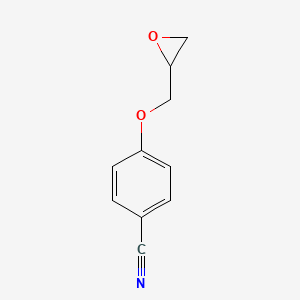

4-(2-Oxiranylmethoxy)benzenecarbonitrile

Description

Chemical Name: 4-(2-Oxiranylmethoxy)benzenecarbonitrile CAS No.: 38791-92-3 Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol Key Functional Groups:

- Oxirane (epoxide): A three-membered cyclic ether with high reactivity, enabling ring-opening reactions.

- Nitrile (-C≡N): A polar group with applications in polymer synthesis and pharmaceuticals.

- Ether (-O-): Enhances solubility and serves as a linker in molecular design.

This compound is notable for its dual functionality: the epoxide group facilitates cross-linking in polymer chemistry, while the nitrile group acts as a precursor for carboxylic acids or amines. Its applications span epoxy resins, agrochemicals, and intermediates in drug synthesis .

Properties

IUPAC Name |

4-(oxiran-2-ylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREXVDPOLDOXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377392 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38791-92-3 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Oxiranylmethoxy)benzenecarbonitrile can be synthesized through the reaction of 4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions in an inert atmosphere. Here is a detailed synthetic route:

Reactants: 4-hydroxybenzonitrile, epichlorohydrin, potassium carbonate.

Conditions: The mixture is heated to 120°C for 5 hours in a sealed tube.

Procedure: After the reaction, the mixture is filtered, and the filtrate is diluted with water. The product is extracted with ethyl acetate, washed with saturated sodium chloride solution, dried over sodium sulfate, and concentrated under reduced pressure.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and solvents. For example, epichlorohydrin and potassium carbonate are added to a stirred solution of p-cyanophenol in acetonitrile, and the reaction mixture is refluxed under an inert atmosphere . The hot solution is then filtered, and the filtrate is concentrated to give a clear oil, which is crystallized from di-isopropyl ether to yield the product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxiranylmethoxy)benzenecarbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction typically occurs under mild conditions with the use of a base.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products

Nucleophilic Substitution: The major products are substituted benzenecarbonitriles with the nucleophile replacing the epoxide ring.

Oxidation: The major products are diols or other oxidized derivatives.

Reduction: The major products are amines derived from the reduction of the nitrile group.

Scientific Research Applications

4-(2-Oxiranylmethoxy)benzenecarbonitrile has several applications in scientific research:

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Oxiranylmethoxy)benzenecarbonitrile involves its reactivity due to the presence of the epoxide ring and the nitrile group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The nitrile group can participate in reduction reactions to form amines, which can further react to form other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analogues

(R)-4-(Oxiran-2-ylmethoxy)benzonitrile (CAS 70987-79-0)

- Structural Similarities: Shares the same molecular formula (C₁₀H₉NO₂) and core benzonitrile-epoxide framework.

- Key Difference : Chirality at the oxirane carbon (R-configuration) enables enantioselective synthesis, critical in asymmetric catalysis and chiral drug development.

- Applications : Used in stereospecific reactions, such as synthesizing β-blockers or chiral ligands .

Comparison Table :

| Property | 4-(2-Oxiranylmethoxy)benzenecarbonitrile | (R)-4-(Oxiran-2-ylmethoxy)benzonitrile |

|---|---|---|

| CAS No. | 38791-92-3 | 70987-79-0 |

| Chirality | Racemic or unspecified | R-enantiomer |

| Reactivity | Broad epoxide reactivity | Enantioselective epoxide ring-opening |

| Applications | Polymers, generic intermediates | Chiral pharmaceuticals |

Heteroaromatic Derivatives

4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

- Structural Features : Replaces the oxirane with a pyridine ring bearing a formyl group.

- Key Differences :

- Pyridine : Introduces a nitrogen heterocycle, enhancing coordination capabilities for metal-organic frameworks (MOFs).

- Formyl (-CHO) : A reactive aldehyde group for condensation reactions.

- Applications: Potential use in catalysis or as a ligand in coordination chemistry .

Comparison Table :

| Property | This compound | 4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | C₁₃H₈N₂O₂ |

| Molecular Weight | 175.18 g/mol | 224.21 g/mol |

| Key Functional Groups | Epoxide, nitrile | Pyridine, formyl, nitrile |

| Reactivity | Epoxide ring-opening | Aldehyde condensation, metal coordination |

Complex Triazole and Cyclohexyl Derivatives

XT3: 2-[4-[(4-Cyclohexyl-1,2,3-triazol-1-yl)methyl]-2-hydroxyphenoxy]benzenecarbonitrile

- Structural Features : Incorporates a triazole ring, cyclohexyl group, and hydroxyl substituent.

- Key Differences :

- Triazole : Enhances hydrogen bonding and bioavailability.

- Cyclohexyl : Increases hydrophobicity and steric bulk.

- Applications : Drug candidates (e.g., antifungal agents) and agrochemicals due to enhanced metabolic stability .

Comparison Table :

| Property | This compound | XT3 |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | C₂₂H₂₂N₄O₂ |

| Molecular Weight | 175.18 g/mol | 374.44 g/mol |

| Key Functional Groups | Epoxide, nitrile | Triazole, cyclohexyl, hydroxyl |

| Applications | Polymers, intermediates | Pharmaceuticals, agrochemicals |

Thiazolidinone and Trifluoromethyl Derivatives

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

- Structural Features: Includes a thiazolidinone ring and trifluoromethyl (-CF₃) group.

- Key Differences: Thiazolidinone: A sulfur-containing heterocycle with anti-diabetic and antimicrobial activity. Trifluoromethyl: Enhances lipophilicity and metabolic resistance.

- Applications : Targeted therapeutics (e.g., PPARγ agonists for diabetes) .

Comparison Table :

| Property | This compound | Thiazolidinone Derivative |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | C₂₀H₁₆F₃N₂O₄S |

| Molecular Weight | 175.18 g/mol | 437.41 g/mol |

| Key Functional Groups | Epoxide, nitrile | Thiazolidinone, trifluoromethyl, nitrile |

| Applications | Industrial applications | Pharmaceuticals (e.g., anti-diabetic) |

Pyrazine-Based Derivatives

J8O: 4-[(Z)-1-Cyano-2-[5-[2-Hydroxyethyl(methyl)amino]pyrazin-2-yl]ethenyl]benzenecarbonitrile

- Structural Features : Contains a pyrazine ring and ethenyl linker with Z-configuration.

- Key Differences: Pyrazine: A diazine ring with electron-withdrawing effects, useful in charge-transfer complexes. Hydroxyethyl-Methylamino: Enhances solubility and target binding (e.g., kinase inhibition).

- Applications : Kinase inhibitors in oncology and materials science .

Comparison Table :

| Property | This compound | J8O |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | C₁₉H₁₇N₅O |

| Molecular Weight | 175.18 g/mol | 331.38 g/mol |

| Key Functional Groups | Epoxide, nitrile | Pyrazine, cyano, ethenyl |

| Applications | Polymers, intermediates | Pharmaceuticals, optoelectronic materials |

Biological Activity

Introduction

4-(2-Oxiranylmethoxy)benzenecarbonitrile, with the chemical formula CHNO and a molecular weight of 175.19 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

- Chemical Name : this compound

- CAS Number : 38791-92-3

- Molecular Formula : CHNO

- Molecular Weight : 175.19 g/mol

Physical Properties

- Appearance : Typically presented as a solid or crystalline substance.

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is believed to exert its effects through:

- Enzyme Inhibition : The oxirane (epoxide) group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activity Studies

Detailed Findings

- Antimicrobial Studies : In a study published by Santa Cruz Biotechnology, the compound demonstrated significant inhibition against gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Assays : Research utilizing the MTT assay revealed that this compound induced apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

- Enzyme Interaction Studies : Kinetic analysis showed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Future Directions

Given the promising results from preliminary studies, further research is warranted to:

- Explore the full range of biological activities.

- Investigate the pharmacokinetics and bioavailability of the compound.

- Conduct in vivo studies to assess therapeutic efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.